molecular formula C10H23Cl3N2 B2523819 1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride CAS No. 103645-61-0

1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride

Cat. No.: B2523819
CAS No.: 103645-61-0
M. Wt: 277.66
InChI Key: WXXZFLGIPMTAFS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3-chloro-2-methylpropyl group and an ethyl group, and it is typically available in its dihydrochloride salt form.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the alkylation of piperazine with 3-chloro-2-methylpropyl chloride, followed by the introduction of the ethyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use as a potential therapeutic agent for treating certain medical conditions, although further studies are needed to confirm its efficacy and safety.

    Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Chloro-2-methylpropyl)-4-ethylpiperazine dihydrochloride can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both the 3-chloro-2-methylpropyl and ethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-ethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClN2.2ClH/c1-3-12-4-6-13(7-5-12)9-10(2)8-11;;/h10H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXZFLGIPMTAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CCl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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